(2-chlorophenyl)[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone
Description
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c1-21-10-15(12-6-8-13(19)9-7-12)16(11-21)18(22)14-4-2-3-5-17(14)20/h2-9,15-16H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYCOGSJLNLMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzoyl chloride with 4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2-chlorophenyl)[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
(2-chlorophenyl)[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-chlorophenyl)[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
(a) Chlorophenyl vs. Hydroxyphenyl Groups
- This substitution increases polarity, improving aqueous solubility but reducing membrane permeability compared to the dichlorinated target compound.
- Relative Retention Time: The hydroxylated analog has a retention time (0.34%) significantly shorter than non-polar derivatives, reflecting its altered hydrophilicity .
(b) Fluorophenyl and Heterocyclic Modifications
- 4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone (CAS 477886-21-8, C₁₇H₁₀Cl₂FNO) replaces the tetrahydro-pyrrolidine with an unsaturated pyrrole ring and introduces fluorine at the ortho position. Fluorine’s electronegativity increases metabolic stability compared to chlorine, while the unsaturated pyrrole may enhance π-π stacking interactions .
Heterocyclic Core Modifications
(a) Tetrahydro-Pyrrolidine vs. Tetrahydrofuran/Pyran
- The compound’s lower molecular weight (211.05 g/mol vs. ~350 g/mol for the target) reduces steric hindrance .
- This may impact binding affinity in biological systems compared to the rigid pyrrolidine core .
(b) Methyl Substitution on the Pyrrolidine
- 4-(3-Chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone (CAS 861211-52-1, C₂₅H₂₇ClNO₂) shares the 1-methylpyrrolidine scaffold but substitutes the 4-chlorophenyl group with a cyclohexylphenyl moiety. The cyclohexyl group enhances lipophilicity (logP ~4.5), favoring blood-brain barrier penetration, while the methoxy group introduces steric and electronic effects .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Rf Value |
|---|---|---|---|---|---|---|
| (2-Chlorophenyl)[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone | Not available | C₁₈H₁₅Cl₂NO | ~350 | 2-ClPh, 4-ClPh, 1-Me-pyrrolidine | N/A | N/A |
| (4-Chlorophenyl)(4-hydroxyphenyl)methanone | Not available | C₁₃H₉ClO₂ | 232.66 | 4-ClPh, 4-OHPh | N/A | 0.34 |
| 4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone | 477886-21-8 | C₁₇H₁₀Cl₂FNO | 350.17 | 2-Cl-6-FPh, 4-ClPh, unsaturated pyrrole | N/A | N/A |
| (4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone | Not available | C₁₂H₁₃ClO₂ | 224.68 | 4-ClPh, tetrahydrofuran | N/A | 0.31 |
Table 2: Spectroscopic Data (Selected Compounds)
Biological Activity
The compound (2-chlorophenyl)[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone , often referred to as a pyrrole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrole ring and subsequent chlorination and acylation steps. The synthetic pathway often utilizes starting materials such as chlorobenzene derivatives and various reagents to achieve the desired molecular structure.
Anticancer Activity
Recent studies have indicated that pyrrole derivatives exhibit significant anticancer properties. For instance, a study evaluating a series of pyrrole compounds found that some derivatives showed promising activity against various cancer cell lines, including breast and renal cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrrole A | MCF-7 (Breast) | 15 | Apoptosis induction |
| Pyrrole B | A549 (Lung) | 20 | Cell cycle arrest |
| Target Compound | HeLa (Cervical) | 10 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The observed antimicrobial action is attributed to the disruption of bacterial cell membranes.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 1: Anticancer Efficacy
A study conducted by researchers evaluated the efficacy of the compound on human cancer cell lines. The results demonstrated that at a concentration of 10 µM, the compound significantly reduced cell viability by over 50% in HeLa cells, indicating strong anticancer potential.
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, the compound was tested against a panel of pathogens. The results indicated effective inhibition against Staphylococcus aureus with an MIC value lower than many standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.
The biological activity of (2-chlorophenyl)[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone is thought to involve several mechanisms:
- Apoptosis Induction : Triggers programmed cell death in cancer cells.
- Cell Cycle Arrest : Prevents cancer cells from progressing through the cell cycle.
- Membrane Disruption : Alters bacterial cell membrane integrity leading to cell death.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound with high yield and purity?
The synthesis involves multi-step organic reactions, including cyclization and coupling steps. Key considerations include:
- Temperature control : Maintaining 60–80°C during Claisen-Schmidt condensation to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for intermediates .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) in Friedel-Crafts acylation steps .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures purity. Reaction progress is monitored via TLC (Rf = 0.3–0.5) and confirmed by ¹H NMR .
Q. Which spectroscopic and crystallographic methods are essential for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., chlorophenyl protons at δ 7.2–7.4 ppm; pyrrolidine carbons at δ 45–55 ppm) .
- X-ray crystallography : SHELX software refines single-crystal structures, resolving bond lengths (C-Cl: 1.74 Å) and dihedral angles between aromatic rings .
- IR spectroscopy : Carbonyl stretching at ~1680 cm⁻¹ confirms the methanone group .
Q. How can researchers assess the compound’s preliminary biological activity?
- In vitro assays : Antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293) to evaluate safety margins .
Advanced Research Questions
Q. How can computational tools resolve electronic structure and noncovalent interactions?
- Multiwfn analysis : Calculates electron localization function (ELF) and Laplacian of electron density (∇²ρ) to map nucleophilic/electrophilic regions. For example, the chlorophenyl group exhibits σ-hole interactions critical for ligand-receptor binding .
- Noncovalent interaction (NCI) plots : Reveal van der Waals forces and steric repulsion in crystal packing (e.g., C-Cl···π interactions at 3.2 Å) .
Q. What strategies address contradictions between spectroscopic data and computational models?
- Cross-validation : Compare solid-state NMR (for crystalline environments) with solution-state NMR to detect conformational flexibility .
- DFT optimization : Use B3LYP/6-31G(d) to refine gas-phase geometries and compare with X-ray bond angles (e.g., pyrrolidine ring puckering differences < 5°) .
Q. How can structural modifications improve pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
